Cas no 1262018-94-9 (4,2',3',4',5',6'-Hexafluorobiphenyl-2-acrylic acid)

4,2',3',4',5',6'-Hexafluorobiphenyl-2-acrylic acid 化学的及び物理的性質
名前と識別子
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- 4,2',3',4',5',6'-Hexafluorobiphenyl-2-acrylic acid
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- インチ: 1S/C15H6F6O2/c16-7-2-3-8(6(5-7)1-4-9(22)23)10-11(17)13(19)15(21)14(20)12(10)18/h1-5H,(H,22,23)/b4-1-
- InChIKey: DWKLDDNQXGVDMO-RJRFIUFISA-N
- ほほえんだ: FC1C(=C(C(=C(C=1C1C=CC(=CC=1/C=C\C(=O)O)F)F)F)F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 443
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 37.3
4,2',3',4',5',6'-Hexafluorobiphenyl-2-acrylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011003489-250mg |
4,2',3',4',5',6'-Hexafluorobiphenyl-2-acrylic acid |
1262018-94-9 | 97% | 250mg |
504.00 USD | 2021-07-05 | |
Alichem | A011003489-500mg |
4,2',3',4',5',6'-Hexafluorobiphenyl-2-acrylic acid |
1262018-94-9 | 97% | 500mg |
863.90 USD | 2021-07-05 | |
Alichem | A011003489-1g |
4,2',3',4',5',6'-Hexafluorobiphenyl-2-acrylic acid |
1262018-94-9 | 97% | 1g |
1,490.00 USD | 2021-07-05 |
4,2',3',4',5',6'-Hexafluorobiphenyl-2-acrylic acid 関連文献
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
4,2',3',4',5',6'-Hexafluorobiphenyl-2-acrylic acidに関する追加情報
Chemical Profile of 4,2',3',4',5',6'-Hexafluorobiphenyl-2-acrylic acid (CAS No. 1262018-94-9)
4,2',3',4',5',6'-Hexafluorobiphenyl-2-acrylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1262018-94-9, is a fluorinated biphenyl derivative with significant applications in the field of pharmaceutical chemistry and materials science. This compound, characterized by its hexafluoro substitution pattern, exhibits unique electronic and steric properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various industrial applications.
The molecular structure of 4,2',3',4',5',6'-Hexafluorobiphenyl-2-acrylic acid consists of two biphenyl rings connected at the 2 and 2' positions, with six fluorine atoms strategically placed on the aromatic rings. This fluorination pattern imparts high lipophilicity and metabolic stability, which are critical factors in drug design. The presence of a carboxylic acid group at the 2-position enhances its reactivity, making it a versatile building block for further functionalization.
In recent years, 4,2',3',4',5',6'-Hexafluorobiphenyl-2-acrylic acid has garnered attention in the development of novel therapeutic agents. Its fluorinated backbone is known to improve pharmacokinetic properties such as bioavailability and resistance to enzymatic degradation. Researchers have explored its utility in synthesizing small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its role in developing kinase inhibitors, where the fluorine atoms enhance binding affinity to protein targets.
The compound's unique electronic properties also make it suitable for applications in organic electronics and optoelectronic materials. The strong electron-withdrawing effect of fluorine atoms can modulate charge transport properties, making it a promising candidate for use in semiconductors and light-emitting diodes (LEDs). Recent advancements in polymer chemistry have shown that incorporating 4,2',3',4',5',6'-Hexafluorobiphenyl-2-acrylic acid into polymer backbones can enhance thermal stability and mechanical strength.
From a synthetic chemistry perspective, 4,2',3',4',5',6'-Hexafluorobiphenyl-2-acrylic acid serves as a key intermediate in the preparation of more complex molecules. Its carboxylic acid functionality allows for facile coupling with various nucleophiles via esterification or amidation reactions. Additionally, the aromatic system provides multiple sites for further functionalization, enabling the construction of diverse molecular architectures. These characteristics have made it a staple in synthetic laboratories focused on drug discovery and material science.
Recent research has also highlighted the potential of 4,2',3',4',5','6'-Hexafluorobiphenyl-2-acrylic acid in environmental science. The stability conferred by fluorine substitution makes it resistant to biodegradation, which can be both an advantage and a challenge depending on its application. In material science, this resistance has been leveraged to develop coatings with enhanced durability and chemical resistance. However, its persistence in the environment has prompted studies on its long-term ecological impact.
The industrial production of 4,2,'3,'4,'5,'6'-Hexafluorobiphenyl-2-acrylic acid involves multi-step synthetic routes that often require specialized equipment due to the sensitivity of fluorinated intermediates. Advances in catalytic processes have improved yield and purity, making large-scale synthesis more feasible. Companies specializing in fine chemicals have optimized these processes to meet the growing demand from pharmaceutical and electronics industries.
In conclusion, 1262018-94-9 is not just a chemical compound but a cornerstone molecule with far-reaching implications across multiple scientific disciplines. Its unique structural features offer unparalleled opportunities for innovation in drug development materials science environmental chemistry its multifaceted applications underscore its importance as a research tool industrial material and potential therapeutic agent.
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